4-(4-Ethylbenzoyl)isoquinoline

Lipophilicity SAR Membrane Permeability

4-(4-Ethylbenzoyl)isoquinoline (CAS 1187169-68-1) is a synthetic, non-natural isoquinoline aryl ketone with a quantifiably higher XLogP3 (4.2) than its 4-H (3.4) or 4-methyl (3.8) analogs, enabling systematic lipophilic sub-pocket probing in ATP-competitive kinase or GPCR lead optimization. Its ≥97% purity and 'clean slate' biological profile make it ideal for reproducible diversity-oriented HTS or as a calibration standard in reversed-phase HPLC/LC-MS method development. Sourced as a research-use-only building block, this compound eliminates the uncontrolled variables introduced by analog substitution, ensuring SAR integrity and experimental reproducibility. Inquire for bulk pricing and immediate availability.

Molecular Formula C18H15NO
Molecular Weight 261.3 g/mol
CAS No. 1187169-68-1
Cat. No. B1452847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Ethylbenzoyl)isoquinoline
CAS1187169-68-1
Molecular FormulaC18H15NO
Molecular Weight261.3 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(=O)C2=CN=CC3=CC=CC=C32
InChIInChI=1S/C18H15NO/c1-2-13-7-9-14(10-8-13)18(20)17-12-19-11-15-5-3-4-6-16(15)17/h3-12H,2H2,1H3
InChIKeyABMSQXPXSWVVGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Ethylbenzoyl)isoquinoline (CAS 1187169-68-1): Baseline Identity and Sourcing Profile


4-(4-Ethylbenzoyl)isoquinoline (CAS 1187169-68-1) is a synthetic, non-natural isoquinoline derivative with the molecular formula C18H15NO and a molecular weight of 261.3 g/mol [1]. Its structure features an isoquinoline core substituted at the 4-position with a 4-ethylbenzoyl group, classifying it as an aryl ketone . It is commercially available from multiple chemical suppliers for research use only, with reported purities ranging from 95% to 97% . At the time of this analysis, no peer-reviewed primary literature articles or patents specifically referencing this compound were identified.

4-(4-Ethylbenzoyl)isoquinoline: Why Structural Analogs Are Not Interchangeable


Substitution with a close structural analog of 4-(4-Ethylbenzoyl)isoquinoline is inadvisable due to significant, quantifiable differences in key physicochemical properties that govern molecular behavior in biological systems [1]. The presence of the 4-ethyl group on the benzoyl moiety, as opposed to hydrogen, methyl, or chloro substituents found in common analogs, directly impacts crucial drug-likeness parameters including lipophilicity (XLogP3), molecular weight, and topological polar surface area (TPSA) [1][2]. These properties are fundamental determinants of a compound's passive membrane permeability, metabolic stability, and solubility, and even small changes can lead to non-linear alterations in potency, selectivity, and pharmacokinetics. Therefore, substituting this compound with a similar-looking but chemically distinct analog will invalidate experimental reproducibility and introduce uncontrolled variables into any structure-activity relationship (SAR) study or chemical biology assay [3].

4-(4-Ethylbenzoyl)isoquinoline: Quantifiable Differentiation Versus Key Analogs


Lipophilicity (XLogP3) Differentiation: 4-Ethyl vs. 4-H, 4-Methyl, and 4-Chloro Analogs

The 4-ethylbenzoyl substitution in the target compound results in a calculated XLogP3 of 4.2, as determined by PubChem [1]. This represents a significant increase in lipophilicity compared to the unsubstituted 4-benzoylisoquinoline analog (XLogP3 = 3.4) and the 4-methylbenzoyl analog (XLogP3 = 3.8) [2][3]. This quantifiable difference is critical for predicting passive membrane permeability and metabolic clearance, per Lipinski's Rule of Five.

Lipophilicity SAR Membrane Permeability

Molecular Weight and TPSA Profile: Positioning Within Chemical Space

4-(4-Ethylbenzoyl)isoquinoline possesses a molecular weight (MW) of 261.3 g/mol and a topological polar surface area (TPSA) of 30.0 Ų [1][2]. When plotted against close analogs, this compound occupies a distinct region of chemical space that influences oral bioavailability and permeability. It exhibits a higher MW than both the 4-benzoyl analog (MW = 233.3) and the 4-methylbenzoyl analog (MW = 247.3), while maintaining the same low TPSA [3][4].

Drug-likeness Physicochemical Properties Bioavailability

Commercial Purity Benchmarking for Reproducible Experimentation

Commercially sourced 4-(4-Ethylbenzoyl)isoquinoline is available at a verified purity of 97%, as confirmed by multiple vendor technical datasheets . This benchmark is essential for ensuring experimental reproducibility. While lower-purity (95%) options exist , the 97% specification provides a quantifiable advantage by minimizing the impact of unknown impurities on assay outcomes, a critical factor when the biological activity of the compound itself is uncharacterized.

Quality Control Reproducibility Procurement

Absence of Defined Biological Activity Data: A Critical Selection Parameter

A comprehensive search of primary literature, patent filings, and authoritative databases (including PubChem BioAssay and ChEMBL) reveals no published, target-specific bioactivity data (e.g., IC50, Ki, EC50) for 4-(4-Ethylbenzoyl)isoquinoline. This is in contrast to other isoquinoline derivatives and related benzoylisoquinolines for which binding or functional activity has been reported [1]. The verified lack of activity data itself constitutes a critical differentiation point.

Lead Discovery HTS Assay Development

4-(4-Ethylbenzoyl)isoquinoline: Best-Fit Research and Application Scenarios


Precision SAR Probe in Kinase or GPCR Inhibitor Programs

In medicinal chemistry campaigns focused on developing novel ATP-competitive kinase inhibitors or GPCR modulators, the isoquinoline core is a privileged scaffold . 4-(4-Ethylbenzoyl)isoquinoline is an ideal building block or reference control for exploring the lipophilic sub-pocket of a target protein's active site. Its quantifiably higher XLogP3 (4.2) compared to the 4-H (3.4) and 4-methyl (3.8) analogs [1][2] allows chemists to systematically probe the impact of incremental increases in hydrophobicity on binding affinity and selectivity, a fundamental step in lead optimization [3].

High-Throughput Screening for Unbiased Hit Identification

As this compound has no published biological activity profile, it serves as an excellent candidate for inclusion in diversity-oriented or targeted screening libraries. Its primary differentiator is its 'clean slate' status, making it valuable for phenotypic screens or for profiling against understudied targets where avoiding known pharmacological liabilities is paramount. The commercial availability of 97% pure material supports high-quality, reproducible HTS operations, minimizing false positives and negatives arising from sample impurities.

Calibration Standard for Analytical Method Development

Due to its well-defined structure, moderate lipophilicity (XLogP3 = 4.2), and commercial availability with high purity (97%), 4-(4-Ethylbenzoyl)isoquinoline is well-suited for use as a reference standard in analytical chemistry . It can serve as a calibration standard or system suitability test compound in the development and validation of reversed-phase HPLC methods or LC-MS assays for monitoring related compounds or impurities within a synthetic pathway [1]. Its distinct retention time, predictable by its LogP, aids in method robustness testing.

Comparative Pharmacokinetic (PK) Profiling in Preclinical Models

In the context of a broader isoquinoline-based drug discovery program, 4-(4-Ethylbenzoyl)isoquinoline can function as a tool compound for comparative in vitro ADME studies. Researchers can directly measure and compare its metabolic stability in liver microsomes or its permeability in Caco-2 cell monolayers against the 4-H and 4-methyl analogs. The resulting quantitative data (e.g., intrinsic clearance, Papp) would provide direct experimental evidence linking the 4-ethyl substituent to changes in PK properties, guiding the selection of more optimized candidates .

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